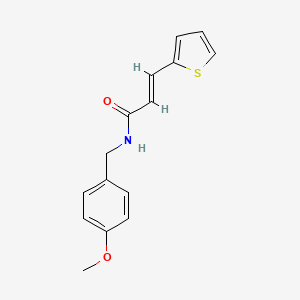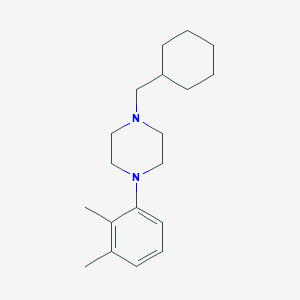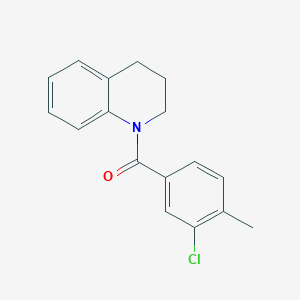![molecular formula C13H20N4OS2 B5785835 1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea](/img/structure/B5785835.png)
1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea is a complex organic compound that features a cyclohexyl group, a furan ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea typically involves multiple steps. One common method includes the reaction of cyclohexylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and thiourea moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}urea: Similar structure but with a urea moiety instead of thiourea.
1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
1-cyclohexyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}thiourea is unique due to the presence of both the furan ring and thiourea moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-3-(furan-2-ylmethylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c19-12(14-9-11-7-4-8-18-11)16-17-13(20)15-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,14,16,19)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHVMYOVGPKEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5785774.png)
![N-[4-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B5785779.png)



![[2-[(E)-[(3E)-3-acetyloxyimino-1-azabicyclo[2.2.2]octan-2-ylidene]methyl]phenyl] acetate;hydrochloride](/img/structure/B5785795.png)


![3-cyclohexyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5785815.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)
![N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N'-(2-FURYLMETHYL)THIOUREA](/img/structure/B5785845.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)

